

Application Notes and Protocols: mTRP-2 (180-188) in Immunotherapy Research

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Compound of Interest

Compound Name: mTRP-2 (180-188)

Cat. No.: B15572770

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Introduction

Tyrosinase-related protein 2 (TRP-2), a melanosomal enzyme expressed in normal melanocytes and the majority of melanomas, is a key target in the development of immunotherapies for melanoma.[1][2] The peptide epitope **mTRP-2 (180-188)**, with the amino acid sequence SVYDFFVWL, is an immunodominant, H-2Kb-restricted epitope in mice that is recognized by cytotoxic T lymphocytes (CTLs).[1][3] This recognition makes **mTRP-2 (180-188)** a valuable tool in preclinical immunotherapy research for melanoma, where it is utilized in cancer vaccines, adoptive T-cell therapies, and for monitoring immune responses.[1][2] These application notes provide an overview of the various applications of **mTRP-2 (180-188)** and detailed protocols for its use in key immunological assays.

Applications of mTRP-2 (180-188) in Immunotherapy

The **mTRP-2 (180-188)** peptide is a versatile tool for researchers developing and evaluating immunotherapies against melanoma. Its primary applications include:

- **Cancer Vaccines:** The peptide is a critical component in various vaccine formulations aimed at inducing robust anti-tumor immune responses. These include:
 - **Peptide-based vaccines:** Often administered with adjuvants to enhance immunogenicity.[2][4]

- DNA and mRNA vaccines: Genetic material encoding the **mTRP-2 (180-188)** epitope is delivered to generate the antigen in vivo.[1][5]
- Dendritic cell (DC) vaccines: Dendritic cells are loaded with the peptide ex vivo before being administered to induce a targeted T-cell response.[6][7]
- Adoptive T-cell Therapy: T-cells engineered to express a T-cell receptor (TCR) specific for the **mTRP-2 (180-188)** epitope can be adoptively transferred to mediate tumor regression.[2]
- Immune Monitoring: The peptide is used to stimulate and detect mTRP-2-specific T-cells in preclinical models, allowing for the evaluation of vaccine efficacy and the monitoring of anti-tumor immunity.
- Combination Immunotherapies: **mTRP-2 (180-188)** is frequently used in studies evaluating the synergistic effects of vaccines with other immunomodulatory agents, such as checkpoint inhibitors (e.g., anti-PD-1) or cytokine-based therapies.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing **mTRP-2 (180-188)** for easy comparison.

Table 1: In Vitro T-Cell Stimulation with **mTRP-2 (180-188)**

Parameter	Concentration	Cell Type	Assay	Reference
Peptide for T-cell restimulation	1 µg/mL	Splenocytes	Chromium Release Assay	[1]
Peptide for T-cell stimulation	1-20 µg/mL	Splenocytes	³ H-thymidine incorporation, ELISA	
Peptide for ELISpot	1 µg/mL	Splenocytes	ELISpot	[8]
Peptide for pulsing target cells	5 µg/mL	293Kb cells	Chromium Release Assay	[9]

Table 2: In Vivo Tumor Models and Efficacy

Treatment	Mouse Strain	Tumor Model	Efficacy	Reference
Plasmid DNA encoding mTRP-2 + anti-TGF- β	C57BL/6	B16F10 melanoma	50% survival over 50 days	[1]
(R)-DOTAP adjuvanted Trp2 peptide vaccine	C57BL/6	B16F10 melanoma	Significant tumor growth delay	[4]
Lipid nanoparticle mRNA vaccine + anti-PD-1	C57BL/6	B16F10 melanoma	40% complete response rate	[5]
Recombinant adenovirus encoding hTRP-2	C57BL/6	B16 melanoma lung metastases	Prevention of lung metastases	[9]

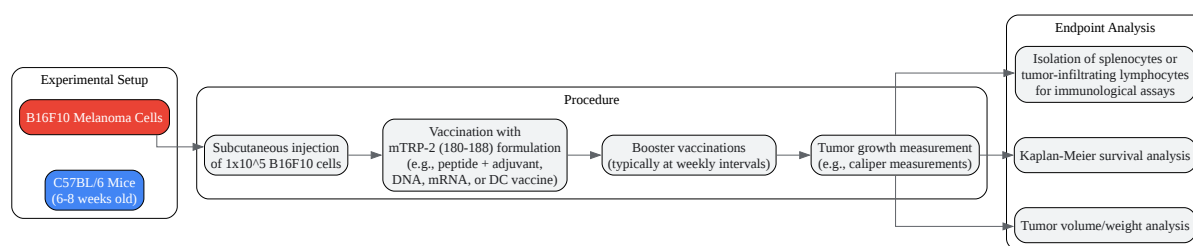
Table 3: MHC Class I Binding Affinity

Peptide	MHC Allele	Assay	IC50	Reference
SVYDFFVWL (mTRP-2 180-188)	H-2Kb	MHC class I stabilization	~1 μ M	[6]
SVYDFFVWL (mTRP-2 180-188)	HLA-A2.1	Reference peptide binding inhibition	>100 μ M	[6]

Experimental Protocols

In Vivo Murine Melanoma Model

This protocol describes a common workflow for evaluating the efficacy of an **mTRP-2 (180-188)**-based vaccine in a murine melanoma model.



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Caption: General workflow for an in vivo melanoma tumor model.

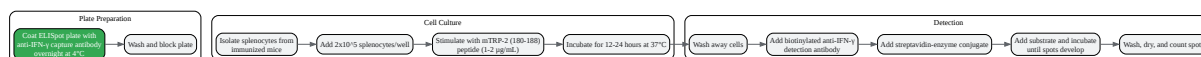
Methodology:

- Animal Model: Use 6- to 12-week-old female C57BL/6 (H-2Kb) mice.^[1]
- Tumor Cell Line: Culture B16F10 melanoma cells in appropriate media.
- Tumor Inoculation: Subcutaneously inject 1 x 10⁵ B16F10 cells into the flank of each mouse.
- Vaccination Schedule:
 - Begin vaccinations on day 3, 10, and 17 post-tumor inoculation.
 - The vaccine formulation can be a peptide emulsified in an adjuvant, a plasmid DNA vaccine, an mRNA-lipid nanoparticle formulation, or peptide-pulsed dendritic cells.

- Tumor Measurement: Measure tumor volume every other day using calipers (Volume = (Length x Width²)/2).[5]
- Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study for survival analysis and immunological assays.

IFN-γ ELISpot Assay

This protocol details the steps for performing an Enzyme-Linked Immunospot (ELISpot) assay to quantify **mTRP-2 (180-188)**-specific, IFN-γ-secreting T-cells.



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Caption: Workflow for an IFN-γ ELISpot assay.

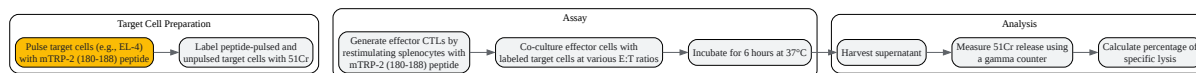
Methodology:

- Plate Coating: Coat a 96-well ELISpot plate with a rat anti-mouse IFN-γ capture antibody (10 µg/mL) and incubate overnight at 4°C.[8]
- Plate Blocking: Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum.
- Cell Plating: Isolate splenocytes from immunized and control mice and add 2 x 10⁵ cells per well.[5]
- Stimulation: Add **mTRP-2 (180-188)** peptide to the wells at a final concentration of 1-2 µg/mL.[5][8] Use an irrelevant peptide and media alone as negative controls.
- Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.[5][8]

- Detection:
 - Wash the plate to remove cells.
 - Add a biotinylated anti-mouse IFN- γ detection antibody.
 - After washing, add a streptavidin-alkaline phosphatase conjugate.
 - Add the substrate and incubate until spots appear.[5]
- Analysis: Wash and dry the plate, then count the spots using an ELISpot reader.

Chromium (51Cr) Release Cytotoxicity Assay

This protocol outlines the procedure for a standard 6-hour chromium release assay to measure the cytotoxic activity of **mTRP-2 (180-188)**-specific CTLs.



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Caption: Workflow for a 51Cr release cytotoxicity assay.

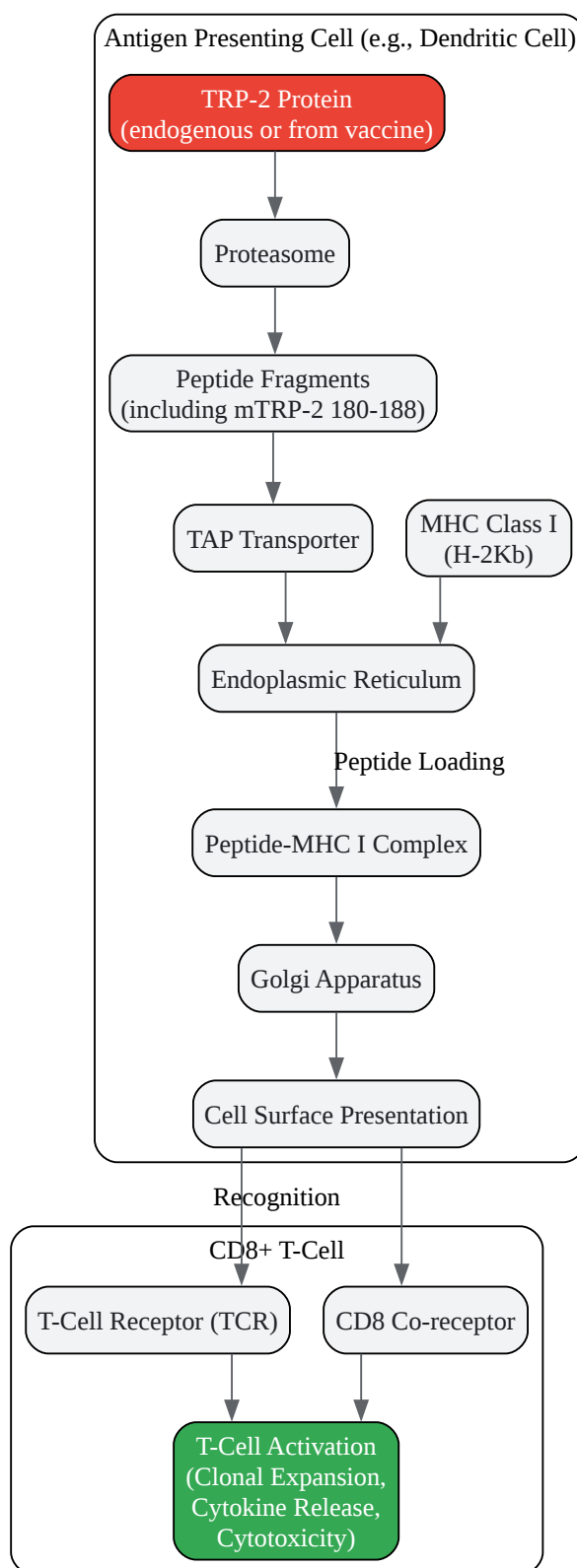
Methodology:

- Effector Cell Preparation: Harvest splenocytes from immunized mice and restimulate them in vitro for 5 days with 1 $\mu\text{g/mL}$ of **mTRP-2 (180-188)** peptide and 10 units/mL of recombinant murine interleukin-2.[1]
- Target Cell Preparation:
 - Use EL-4 cells (a murine lymphoma cell line) as target cells.

- Pulse one set of EL-4 cells with 1 µg/mL of **mTRP-2 (180-188)** peptide.
- Leave another set of EL-4 cells unpulsed as a negative control.
- Label both sets of target cells with Na²[⁵¹Cr]O₄.[\[6\]](#)
- Co-culture: Co-culture the effector cells with the ⁵¹Cr-labeled target cells in triplicate at various effector-to-target (E:T) ratios in a 96-well U-bottom plate.
- Incubation: Incubate the plate for 6 hours at 37°C.[\[1\]](#)
- Measurement of ⁵¹Cr Release: Harvest the supernatant and measure the amount of ⁵¹Cr released using a gamma counter.
- Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Signaling and Antigen Presentation Pathway

The following diagram illustrates the general pathway of MHC class I antigen presentation of the **mTRP-2 (180-188)** peptide, leading to the activation of CD8⁺ T-cells.



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Caption: MHC class I presentation of **mTRP-2 (180-188)**.

This pathway illustrates how the mTRP-2 protein is processed within an antigen-presenting cell, loaded onto an MHC class I molecule (specifically H-2Kb in mice), and presented on the cell surface. This peptide-MHC complex is then recognized by the T-cell receptor of a CD8+ T-cell, leading to T-cell activation and an anti-tumor immune response.

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